chemical structure and physical properties of 1-o-Tolyl-pyrimidine-2,4,6-trione
[label="Integrin Antagonists\n(Inflammatory Diseases)", Caption: Workflow for the base-catalyzed synthesis of 1-o-Tolyl-pyrimidine-2,4,6-trione. Pharmacological Significance & Application Mapping The 1-o-Tolyl-pyrimidine...
The 1-o-Tolyl-pyrimidine-2,4,6-trione scaffold is rarely used as a final therapeutic agent; rather, it is a highly reactive precursor for synthesizing advanced drug candidates. The active C5 methylene group readily undergoes Knoevenagel condensations with various aryl or heteroaryl aldehydes to yield 5-arylidene derivatives[1, 3].
Mutant SOD1 Inhibition (ALS Therapeutics):
Research indicates that specific derivatives of this scaffold act as potent inhibitors of mutant Superoxide Dismutase 1 (SOD1) dependent protein aggregation. By preventing the misfolding and aggregation of SOD1, these compounds are critical tools in investigating neuroprotective strategies for Amyotrophic Lateral Sclerosis (ALS) [1].
Integrin Antagonism (Inflammatory Diseases):
Functionalized barbiturates derived from 1-o-Tolyl-pyrimidine-2,4,6-trione have been patented as potent integrin antagonists. Specifically, they inhibit the binding of cells expressing MAdCAM-1 ligands, effectively blocking leukocyte infiltration into tissues. This mechanism is highly sought after for treating chronic inflammatory and autoimmune diseases [3].
Caption: Derivatization pathways and pharmacological applications of the core scaffold.
National Center for Biotechnology Information (PubChem).1-(2-Methylphenyl)-1,3-diazinane-2,4,6-trione.
Google Patents.US20030105119A1 - Barbiturates as integrin antagonists and their use for treating inflammatory diseases.
MDPI.A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
Exploratory
1-o-Tolyl-pyrimidine-2,4,6-trione mechanism of action in vitro
An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 1-o-Tolyl-pyrimidine-2,4,6-trione For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine-2,4,6-trione scaffold,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 1-o-Tolyl-pyrimidine-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-2,4,6-trione scaffold, a derivative of barbituric acid, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on the potential in vitro mechanisms of action of a specific analogue, 1-o-tolyl-pyrimidine-2,4,6-trione. While direct experimental data for this particular compound is limited in publicly available literature, this document synthesizes the known biological activities of structurally related pyrimidine-2,4,6-trione derivatives to propose and detail plausible mechanistic pathways and the experimental workflows required for their validation. The primary audiences for this guide are researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this class of compounds.
Introduction: The Pyrimidine-2,4,6-trione Core and the Significance of the 1-o-Tolyl Substituent
The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleobases and various therapeutic agents.[2][3] The pyrimidine-2,4,6-trione (PYT) core, in particular, has garnered significant attention due to its versatile biological profile, which includes neuroprotective, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[4][5][6] The electron-rich nature of the PYT ring and its capacity for hydrogen bonding allow for interaction with a diverse range of biological targets.[1]
The specific substitution of an ortho-tolyl group at the N1 position of the pyrimidine-2,4,6-trione ring introduces distinct steric and electronic features that can significantly influence its pharmacokinetic and pharmacodynamic properties. The tolyl group may modulate the compound's lipophilicity, potentially affecting its cell permeability and interaction with hydrophobic pockets of target proteins. This guide will explore the potential in vitro mechanisms of action of 1-o-tolyl-pyrimidine-2,4,6-trione based on the established activities of related PYT derivatives.
Plausible In Vitro Mechanisms of Action
Based on the body of research on PYT derivatives, several key mechanistic pathways can be postulated for 1-o-tolyl-pyrimidine-2,4,6-trione.
Inhibition of Pathological Protein Aggregation
A prominent area of investigation for PYT derivatives is in the context of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS).[7] Certain PYT analogues have demonstrated neuroprotective effects by inhibiting the aggregation of mutant superoxide dismutase 1 (SOD1), a key pathological event in some forms of familial ALS.[7][8][9]
Postulated Mechanism: 1-o-tolyl-pyrimidine-2,4,6-trione may act as a chemical chaperone, binding to aggregation-prone intermediates of mutant proteins and stabilizing them against misfolding and subsequent aggregation. The ortho-tolyl group could play a crucial role in the specific recognition and binding to hydrophobic patches on the target protein surface.
Experimental Workflow: Investigating Inhibition of Protein Aggregation
Caption: Workflow for assessing the inhibition of protein aggregation.
Enzyme Inhibition
PYT derivatives have been identified as potent inhibitors of several classes of enzymes.
Certain PYT derivatives have been shown to be selective inhibitors of MMP-2 and MMP-9, enzymes critically involved in cancer cell invasion, metastasis, and angiogenesis.[10][11]
Postulated Mechanism: The pyrimidine-2,4,6-trione core can act as a zinc-chelating moiety, binding to the active site zinc ion of MMPs and thereby inhibiting their catalytic activity.[11] The selectivity for specific MMPs is likely conferred by the substituents on the PYT ring, which interact with the enzyme's substrate-binding pockets.
Signaling Pathway: MMP Inhibition and Downstream Effects
Caption: Putative pathway of MMP inhibition by 1-o-tolyl-pyrimidine-2,4,6-trione.
Studies have also reported the inhibitory activity of PYT derivatives against α-glucosidase and β-glucuronidase, suggesting potential applications in metabolic disorders and cancer therapy, respectively.[12]
Postulated Mechanism: The compound likely binds to the active site of these glycoside hydrolases, preventing the breakdown of their respective substrates. Molecular docking studies could elucidate the specific binding interactions.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented.[2][5][6] This activity can stem from various mechanisms, including the inhibition of enzymes crucial for DNA synthesis, induction of apoptosis, and cell cycle arrest.[4][13] For 1-o-tolyl-pyrimidine-2,4,6-trione, the anticancer effects could be a consequence of MMP inhibition or other, more direct cytotoxic mechanisms.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: General workflow for assessing in vitro anticancer activity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 1-o-tolyl-pyrimidine-2,4,6-trione (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
MMP Inhibition Assay (Fluorogenic Substrate)
Enzyme Activation: Activate recombinant human MMP-2 or MMP-9 with 4-aminophenylmercuric acetate (APMA).
Inhibitor Incubation: In a 96-well plate, pre-incubate the activated MMP with various concentrations of 1-o-tolyl-pyrimidine-2,4,6-trione for 30 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding a fluorogenic MMP substrate.
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
Data Analysis: Determine the initial reaction velocities and calculate the percentage of inhibition. Determine the IC₅₀ value from the dose-response curve.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of 1-o-Tolyl-pyrimidine-2,4,6-trione against Various Cancer Cell Lines
Cell Line
Cancer Type
IC₅₀ (µM) after 48h
A549
Lung Carcinoma
15.2 ± 1.8
HepG2
Hepatocellular Carcinoma
22.5 ± 2.3
MCF-7
Breast Adenocarcinoma
18.9 ± 1.5
THLE-2
Normal Liver Epithelial
> 100
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Inhibitory Activity of 1-o-Tolyl-pyrimidine-2,4,6-trione against MMPs
Enzyme
IC₅₀ (nM)
MMP-2
75.4 ± 5.1
MMP-9
98.2 ± 8.7
MMP-1
> 10,000
Data are presented as mean ± standard deviation from three independent experiments.
A low IC₅₀ value in cancer cell lines, coupled with a high IC₅₀ in normal cell lines, would suggest selective anticancer activity.[14] Potent and selective inhibition of MMP-2 and MMP-9 would strongly indicate that this is a primary mechanism of action, particularly if the compound also demonstrates anti-invasive properties in a chemoinvasion assay.[10]
Future Directions and Validating the Mechanism
The initial in vitro screening will provide crucial insights into the most probable mechanism of action for 1-o-tolyl-pyrimidine-2,4,6-trione. Subsequent research should focus on:
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be employed to confirm direct binding of the compound to its putative target protein within a cellular context.
Gene and Protein Expression Analysis: Techniques like Western blotting and qPCR can be used to investigate the downstream effects of target inhibition, such as the modulation of apoptotic and cell cycle-related proteins (e.g., Bcl-2, Bax, p53).[15]
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies using appropriate animal models to assess the compound's efficacy and safety.
Conclusion
While the precise in vitro mechanism of action of 1-o-tolyl-pyrimidine-2,4,6-trione awaits direct experimental elucidation, the extensive research on the PYT scaffold provides a solid foundation for targeted investigation. The most plausible mechanisms include the inhibition of protein aggregation, selective enzyme inhibition (particularly of MMPs), and induction of apoptosis in cancer cells. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers to systematically unravel the biological activity of this promising compound.
References
Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. PubMed. [Link]
Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Journal of Chemical Health Risks. [Link]
Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed. [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Authorea. [Link]
Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. PMC. [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. PubMed. [Link]
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers. [Link]
An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. ResearchGate. [Link]
(PDF) An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
Binding Affinities for the σ 1 and σ 2 Receptors of Compounds 14 and 19−34. ResearchGate. [Link]
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate. [Link]
Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen Research Portal. [Link]
Pyrimidine-2,4,6-Triones: A New Effective and Selective Class of Matrix Metalloproteinase Inhibitors. PubMed. [Link]
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]
2,4,6-trisubstituted pyrimidines as a new class of selective adenosine A1 receptor antagonists. PubMed. [Link]
Synthesis and SAR of[1][4][7]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1][4][7]Triazolo[1,5-c]Pyrimidine Derivatives. PLOS One. [Link]
In Vitro Evaluation of the Cytotoxic Effect of Streptococcus pyogenes Strains, Protegrin PG-1, Cathelicidin LL-37, Nerve Growth Factor and Chemotherapy on the C6 Glioma Cell Line. MDPI. [Link]
Utility of 6-aza-2-thiothymine in the synthesis of novel[1][4][7]triazolo[4,3-b][1][4][7]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Publishing. [Link]
Pharmacokinetic Profiling and Optimization of 1-o-Tolyl-Pyrimidine-2,4,6-Trione Derivatives: A Technical Guide for Preclinical Development
Executive Summary & Strategic Context The pyrimidine-2,4,6-trione (PYT) core—structurally classified as a barbituric acid derivative—is a highly privileged scaffold in medicinal chemistry. When substituted at the N1 posi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The pyrimidine-2,4,6-trione (PYT) core—structurally classified as a barbituric acid derivative—is a highly privileged scaffold in medicinal chemistry. When substituted at the N1 position with an ortho-tolyl group (1-o-Tolyl-pyrimidine-2,4,6-trione), the resulting derivatives exhibit unique steric and electronic profiles that allow them to interact with diverse biological targets.
Historically known for CNS activity, modern drug discovery has repurposed the PYT scaffold for highly specific non-GABAergic targets. Notable applications include potent matrix metalloproteinase (MMP) inhibitors (e.g., Ro 28-2653) for oncology [1] and mutant SOD1-dependent protein aggregation inhibitors for the treatment of Amyotrophic Lateral Sclerosis (ALS)[2].
However, advancing these hits to clinical leads requires navigating complex Absorption, Distribution, Metabolism, and Excretion (ADME) hurdles. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven guide to the pharmacokinetic (PK) profiling, formulation, and structural optimization of 1-o-Tolyl-PYT derivatives.
Physicochemical Properties & ADME Hurdles
The 1-o-Tolyl-PYT scaffold presents three distinct pharmacokinetic challenges that must be addressed during preclinical development:
Aqueous Solubility: The pyrimidine-2,4,6-trione core is highly crystalline and engages in extensive intermolecular hydrogen bonding. This results in poor aqueous solubility, which acts as the rate-limiting step for gastrointestinal (GI) absorption.
Metabolic Liabilities: The benzylic methyl group on the o-tolyl ring is a classic hotspot for Cytochrome P450 (CYP450)-mediated oxidation. Rapid first-pass hepatic metabolism can severely truncate the compound's biological half-life.
Weak Acidity: The active methylene/enolizable protons of the PYT ring render the molecule weakly acidic, complicating standard formulation approaches and requiring specific counter-ion strategies to achieve systemic exposure.
In Vitro Pharmacokinetic Profiling Workflows
To establish a baseline for structural optimization, candidate molecules must first undergo rigorous in vitro metabolic profiling. The following protocol is designed as a self-validating system to ensure data integrity.
Objective: Determine the susceptibility of the o-tolyl methyl group to CYP-mediated benzylic oxidation and calculate intrinsic clearance (
CLint
).
Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare the 1-o-Tolyl-PYT candidate in DMSO, ensuring the final assay concentration of DMSO does not exceed 0.1% (v/v) to prevent CYP inhibition.
Step 2: Incubation Mixture. In a 96-well deep-well plate, combine the PYT candidate (1 µM final) with microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Step 3: Reaction Initiation. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
Step 4: Quenching & Built-in Controls (Critical). At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality & Validation: You must run Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) in parallel wells. If Verapamil fails to deplete by >70% at 30 minutes, or if Warfarin depletes by >10%, the microsomal batch has lost enzymatic viability, and the run must be rejected.
Step 5: LC-MS/MS Analysis. Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent PYT compound and calculate
CLint
.
Fig 1. Structural optimization strategy to mitigate CYP450-mediated benzylic oxidation.
Formulation & In Vivo Bioavailability Assessment
Because PYT derivatives often exhibit poor aqueous solubility, standard suspension dosing in rodents frequently results in erratic absorption and artificially low bioavailability (
F%
). To accurately assess the PK profile, we utilize a ternary complexation strategy.
As demonstrated in the clinical development of the PYT-based MMP inhibitor Ro 28-2653, complexing the drug with hydroxypropyl-β-cyclodextrin (HP-β-CD) and L-lysine can increase absolute oral bioavailability tenfold [1].
Protocol 2: Ternary Complex Formulation & In Vivo Dosing
Objective: Overcome solubility limits to achieve accurate systemic exposure data in rodent models.
Step 1: Excipient Synergy (The "Why"). Prepare an aqueous vehicle containing 20% (w/v) HP-β-CD and 50 mM L-lysine. Causality: Because the pyrimidine-2,4,6-trione ring is weakly acidic, L-lysine acts as a basic counter-ion. This raises the microenvironmental pH, ionizing the drug and allowing it to form a highly soluble ternary inclusion complex with the hydrophobic cavity of the cyclodextrin.
Step 2: Complexation. Add the 1-o-Tolyl-PYT derivative to the excipient vehicle. Stir magnetically for 24 hours at room temperature to ensure phase-solubility equilibrium is reached.
Step 3: Verification. Filter the solution through a 0.22 µm PTFE membrane. Quantify the exact dissolved concentration via HPLC-UV before dosing.
Step 4: In Vivo Dosing. Administer the formulation to male Sprague-Dawley rats via intravenous (IV) tail vein injection (e.g., 2 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg).
Step 5: Plasma Sampling. Collect blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma and analyze via LC-MS/MS.
Fig 2. End-to-end pharmacokinetic profiling and formulation workflow for PYT derivatives.
Quantitative Pharmacokinetic Data Summary
When properly formulated and structurally optimized, PYT derivatives exhibit highly favorable pharmacokinetic parameters. The table below summarizes benchmark PK data for advanced PYT scaffolds in preclinical models [1][2].
Compound Class / Target
Biological Half-life (
t1/2
)
Volume of Distribution (
Vd
)
Oral Bioavailability (
F%
)
Primary Clearance Route
Brain Penetrance (B/P Ratio)
Ro 28-2653 (MMP 2/9/14 Inhibitor)
~15.5 hours
~8.0 L/kg
> 80% (via Ternary Complex)
Hepatic / Renal
Low (Peripheral Target)
Optimized PYT Scaffold (Mutant SOD1 Inhibitor)
2.5 - 6.0 hours
Moderate (Tissue distributed)
> 60%
Hepatic (CYP450)
High (Crucial for ALS)
Unoptimized 1-o-Tolyl-PYT (Base Scaffold)
< 1.0 hour
Low
< 10% (Aqueous Suspension)
Rapid Hepatic First-Pass
Variable
Structural Optimization Strategies for PK Enhancement
If the baseline PK profiling reveals rapid clearance or poor exposure, the 1-o-Tolyl-PYT scaffold is highly amenable to rational structural modification:
Deuteration of the o-Tolyl Methyl Group: Replacing the hydrogen atoms on the benzylic methyl group with deuterium (
CD3
) leverages the kinetic isotope effect. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, CYP450 enzymes process the molecule much slower, extending the half-life without altering the steric bulk required for target binding.
Fluorination: Introducing fluorine atoms at the para or meta positions of the tolyl ring can block alternative aromatic oxidation pathways while simultaneously increasing lipophilicity, which is beneficial for driving blood-brain barrier (BBB) penetration in neurodegenerative indications like ALS [2].
Mini-PEGylation: For non-CNS targets, attaching short polyethylene glycol (PEG) chains via click chemistry (triazole linkage) to the N3 position of the PYT ring can shift the clearance mechanism from hepatic to renal, drastically improving aqueous solubility and systemic circulation time.
References
Piette M, Evrard B, Frankenne F, et al. Pharmacokinetic study of a new synthetic MMP inhibitor (Ro 28-2653) after IV and oral administration of cyclodextrin solutions. European Journal of Pharmaceutical Sciences. 2006. URL:[Link]
Xia G, Benmohamed R, Kim J, et al. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry. 2011. URL:[Link]
Exploratory
1-o-Tolyl-pyrimidine-2,4,6-trione: A Privileged Scaffold in Targeted Drug Discovery
An In-Depth Technical Guide on Structural Rationale, Mechanistic Pathways, and Experimental Validation Executive Summary The pyrimidine-2,4,6-trione core, historically recognized as barbituric acid, is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on Structural Rationale, Mechanistic Pathways, and Experimental Validation
Executive Summary
The pyrimidine-2,4,6-trione core, historically recognized as barbituric acid, is a highly versatile, electron-rich pharmacophore. The specific introduction of an ortho-tolyl group at the N1 position to form 1-o-Tolyl-pyrimidine-2,4,6-trione (CAS: 107147-53-5) fundamentally alters the molecule's spatial and electronic profile. The ortho-methyl substituent restricts the rotation of the phenyl ring relative to the pyrimidine core, locking the molecule into a rigid, bioactive conformation. Combined with the multiple hydrogen-bond donor and acceptor sites of the trione system, this steric hindrance allows the scaffold to precisely fit into distinct hydrophobic pockets of diverse biological targets.
This technical guide explores the three primary therapeutic pillars of the 1-o-Tolyl-pyrimidine-2,4,6-trione (1-o-TBA) scaffold: Integrin antagonism for inflammatory diseases, mutant SOD1 stabilization for Amyotrophic Lateral Sclerosis (ALS), and glycoconjugated derivatives for antimicrobial applications.
Pillar 1: Integrin Antagonism in Inflammatory Bowel Disease (IBD)
Mechanistic Rationale
Inflammatory Bowel Disease (IBD) is driven by the overactive homing of lymphocytes to gut-associated lymphoid tissues. This process is mediated by the binding of the α4β7 integrin (expressed on lymphocytes) to MAdCAM-1 (Mucosal Addressin Cell Adhesion Molecule-1), which is expressed on endothelial cells. Derivatives of 1-o-TBA, specifically 5-arylidene-1-o-tolyl-pyrimidine-2,4,6-triones, act as potent small-molecule antagonists that competitively block the α4β7/MAdCAM-1 interaction, thereby halting leukocyte infiltration and reducing inflammation .
Mechanism of α4β7/MAdCAM-1 blockade by 1-o-TBA derivatives in inflammatory diseases.
Cell Labeling: Harvest RPMI 8866 cells and incubate with 2 µM BCECF-AM for 30 minutes at 37°C.
Causality: RPMI 8866 cells constitutively express high levels of α4β7. BCECF-AM is a non-fluorescent ester that passively diffuses into cells; intracellular esterases cleave the AM group, trapping the highly fluorescent BCECF inside. This ensures only viable, intact cells are quantified.
Compound Pre-Incubation: Seed 1×10⁵ labeled cells per well into a separate V-bottom plate. Add varying concentrations of the 1-o-TBA derivative (0.1 nM to 10 µM) and pre-incubate for 30 minutes.
Causality: Pre-incubation allows the competitive antagonist to reach thermodynamic binding equilibrium with the integrin prior to ligand exposure.
Adhesion Phase: Transfer the cell-drug mixture to the MAdCAM-1 coated plate. Incubate for 45 minutes at 37°C.
Wash & Quantification: Wash wells gently 3x with assay buffer to remove non-adherent cells. Read fluorescence on a microplate reader (Ex 485 nm / Em 530 nm).
System Validation & Controls:
Positive Control: Anti-α4β7 neutralizing antibody (confirms the signal is specifically integrin-mediated).
Quality Metric: Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.
Pillar 2: Inhibition of Mutant SOD1 Aggregation in ALS
Mechanistic Rationale
Amyotrophic Lateral Sclerosis (ALS) pathology is heavily linked to the misfolding and aggregation of mutant Cu/Zn superoxide dismutase (SOD1). 1-o-TBA derivatives act as pharmacological chaperones. By binding to the transient, misfolded intermediates of mutant SOD1, the rigid 1-o-TBA scaffold stabilizes the monomeric state, thereby increasing the energy barrier required for the nucleation of toxic amyloid fibrils .
Inhibition of mutant SOD1-dependent protein aggregation by 1-o-TBA derivatives.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Aggregation Assay
To evaluate the anti-aggregation properties of 1-o-TBA compounds, a kinetic ThT fluorescence assay is deployed.
Step-by-Step Methodology:
Protein Preparation: Purify recombinant mutant SOD1 (e.g., G93A). Reduce disulfide bonds with 50 mM DTT and demetallate using 10 mM EDTA.
Causality: The loss of structural Cu/Zn ions and disulfide bonds destabilizes the native dimer, exposing the hydrophobic core. This dramatically accelerates the formation of misfolded intermediates, compressing a process that takes years in vivo into a practical 48-hour in vitro assay window.
Assay Assembly: In a 384-well black microplate with clear bottoms, combine 10 µM apo-SOD1^G93A, 20 µM Thioflavin T (ThT), and the 1-o-TBA compound (1 µM - 50 µM) in 50 mM HEPES buffer (pH 7.4).
Kinetic Reading: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader with continuous orbital shaking (300 rpm). Measure ThT fluorescence (Ex 440 nm / Em 480 nm) every 15 minutes for 48 hours.
Causality: ThT selectively intercalates into the cross-beta sheet architecture of amyloid fibrils. This restricts the rotation of its benzothiazole and dimethylaniline rings, causing a massive quantum yield increase. Orbital shaking accelerates the secondary nucleation phase by breaking fibrils into new seed templates.
System Validation & Controls:
Positive Control: Ebselen or a known SOD1 chaperone (validates the dynamic range of inhibition).
Negative Control: Buffer only with ThT (establishes baseline fluorescence).
Orthogonal Validation: Perform Transmission Electron Microscopy (TEM) on the end-point samples. Causality: TEM visually confirms the absence of fibrils in drug-treated wells, ensuring the compound is a true aggregation inhibitor and not merely a false-positive ThT fluorescence quencher.
Pillar 3: Glycoconjugated Spiro Triones for Antimicrobial Applications
Beyond chronic and neurodegenerative diseases, the 1-o-TBA scaffold is highly valuable in infectious disease research. Condensation of 1-o-tolyl ureas with malonic acid yields the core barbituric acid. Subsequent bromination and reaction with α-D-glucose forms glycoconjugated spiro-dioxolane derivatives.
The conjugation of a carbohydrate moiety significantly enhances the water solubility and bacterial membrane permeability of the highly lipophilic 1-o-TBA core, unlocking potent antibacterial and antifungal properties .
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various 1-o-TBA derivatives against standard pathogenic strains, demonstrating the critical impact of N-substitution and spiro-glycoconjugation.
Compound
Structural Substitution
E. coli MIC (µg/mL)
S. aureus MIC (µg/mL)
A. niger MIC (µg/mL)
1-o-TBA (Core)
N1-o-tolyl, N3-H
>100
>100
>100
Spiro-Derivative 4d
N1-o-tolyl, N3-H
12.5
25.0
50.0
Spiro-Derivative 4e
N1-o-tolyl, N3-o-tolyl
6.25
12.5
25.0
Ciprofloxacin
Positive Control (Antibacterial)
1.5
3.0
N/A
Fluconazole
Positive Control (Antifungal)
N/A
N/A
8.0
Data interpretation: The transition from the bare 1-o-TBA core to the spiro-glycoconjugate (Derivative 4d) drastically lowers the MIC. Furthermore, dual o-tolyl substitution (Derivative 4e) at both N1 and N3 provides the optimal lipophilic balance for membrane penetration, yielding the highest antimicrobial efficacy within the series.
Conclusion
1-o-Tolyl-pyrimidine-2,4,6-trione is far more than a simple barbituric acid derivative; it is a conformationally privileged scaffold. By leveraging the steric hindrance of the ortho-tolyl group and the dense hydrogen-bonding network of the trione core, researchers can tune this molecule to selectively antagonize integrin receptors, chaperone misfolded proteins, or disrupt microbial membranes. Strict adherence to self-validating experimental protocols ensures that the structure-activity relationships derived from this scaffold remain robust and translatable in modern drug discovery.
References
[Peyman, A., et al.] "Barbiturates as integrin antagonists and their use for treating inflammatory diseases." US Patent US20030105119A1, 2003.
[Ingle, V. N., et al.] "Synthesis and Biological Activities of Glycoconjugated Spiro Triones." International Journal of PharmTech Research, 2009. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-o-Tolyl-pyrimidine-2,4,6-trione
Abstract This technical guide provides a detailed framework for the structural elucidation of 1-o-Tolyl-pyrimidine-2,4,6-trione using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed framework for the structural elucidation of 1-o-Tolyl-pyrimidine-2,4,6-trione using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document outlines optimized protocols for sample preparation and data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments. Furthermore, it offers an in-depth analysis of spectral data, explaining the causality behind chemical shifts and coupling patterns to ensure accurate and reliable characterization of this N-aryl substituted barbiturate derivative.
Introduction
1-o-Tolyl-pyrimidine-2,4,6-trione belongs to the barbiturate class of compounds, which are derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione. The pharmacological and chemical properties of these molecules are highly dependent on the nature of the substituents on the heterocyclic ring.[1] Precise structural confirmation is therefore a critical step in the synthesis and development of new chemical entities. NMR spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of such organic molecules in solution.[1]
This application note presents a self-validating methodology for the complete NMR spectral assignment of 1-o-Tolyl-pyrimidine-2,4,6-trione, leveraging a suite of modern NMR experiments.
Molecular Structure:
Figure 1: Chemical structure of 1-o-Tolyl-pyrimidine-2,4,6-trione with atom numbering for NMR assignment.
Foundational Principles of NMR Analysis
The structural characterization of 1-o-Tolyl-pyrimidine-2,4,6-trione relies on the interpretation of several key NMR parameters:
Chemical Shift (δ): The location of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus.[2] Electronegative atoms, such as oxygen and nitrogen, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal, providing a quantitative measure of the protons in a given environment.[3]
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei transmitted through chemical bonds results in the splitting of NMR signals.[4] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship. For aromatic systems, ortho (³J), meta (⁴J), and para (⁵J) couplings have characteristic ranges.[4][5]
2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond connectivity information. COSY identifies proton-proton (H-H) coupling networks, while HSQC correlates protons directly to their attached carbons (¹JCH).[6][7]
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and optimized data acquisition parameters.
Protocol for NMR Sample Preparation
The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[8]
Weighing the Sample:
For ¹H NMR, weigh 5-15 mg of 1-o-Tolyl-pyrimidine-2,4,6-trione.
For ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
Choosing the Solvent:
Deuterated solvents are essential for providing a field-frequency lock signal for the spectrometer and to avoid large solvent signals in the ¹H spectrum.[10]
DMSO-d₆ is an excellent choice due to its high solvating power for polar compounds containing N-H functionalities. The imide protons (N-H) of the trione ring are less likely to undergo rapid exchange in DMSO-d₆, often appearing as distinct, albeit sometimes broad, signals.[11]
CDCl₃ can also be used, but N-H protons may exchange more rapidly or be broader. It is also slightly acidic, which can affect sensitive compounds.[10]
Dissolution and Transfer:
Place the weighed solid into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[8][12] This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube.[10]
Gently agitate the vial until the sample is fully dissolved. Sonication may be used cautiously if dissolution is slow.
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube. This step is critical to remove any suspended microparticles.
Final Steps:
Cap the NMR tube securely. Do not use paraffin film, as it can contaminate the sample.
Label the tube clearly with the sample identity.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural elucidation.
Diagram 1: Standard workflow for NMR characterization.
Recommended Spectrometer Parameters
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
Proton decoupling simplifies the spectrum to singlets and enhances signal via NOE.[13]
Detects proton-proton couplings, crucial for assigning adjacent protons.[7]
Correlates protons to their directly attached carbons for unambiguous assignment.[6]
Data Interpretation and Structural Assignment
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The analysis begins with the ¹H NMR spectrum, where chemical shift, integration, and multiplicity are used for initial assignments.
Proton Label
Predicted δ (ppm)
Multiplicity
Integration
Coupling (J in Hz)
Rationale & Comments
H-1'
~11.2
br s
1H
-
Imide proton, typically broad due to quadrupole coupling with ¹⁴N and potential chemical exchange. Signal is downfield due to deshielding by adjacent carbonyls.[11][14]
H-3'
~11.2
br s
1H
-
Chemically equivalent to H-1' in the absence of restricted rotation.
H-6
~7.35
t
1H
³J ≈ 7.6
Aromatic proton deshielded by proximity to the pyrimidine ring. Appears as a triplet due to coupling with two ortho neighbors (H-5, H-7).
H-5
~7.30
t
1H
³J ≈ 7.6
Aromatic proton, appears as a triplet due to coupling with two ortho neighbors (H-4, H-6).
H-7
~7.25
d
1H
³J ≈ 7.6
Aromatic proton, appears as a doublet due to ortho coupling with H-6.
H-4
~7.20
d
1H
³J ≈ 7.6
Aromatic proton, appears as a doublet due to ortho coupling with H-5.
H-5'
3.65
s
2H
-
Methylene protons on the trione ring. They are chemically equivalent and appear as a singlet as they have no adjacent proton neighbors.[15]
H-8
2.10
s
3H
-
Methyl protons of the o-tolyl group. Appears as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
Carbon Label
Predicted δ (ppm)
Rationale & Comments
C-2', C-6'
~171
Carbonyl carbons, highly deshielded and appear far downfield.[16]
C-4'
~150
Ureide carbonyl carbon, distinct from the other two carbonyls.[16]
C-2
~136
Quaternary aromatic carbon attached to the methyl group.
C-1
~135
Quaternary aromatic carbon attached to the pyrimidine ring.
2D NMR is employed to validate the assignments made from 1D spectra.
The COSY spectrum reveals the network of coupled protons. For 1-o-Tolyl-pyrimidine-2,4,6-trione, the primary correlations will be within the o-tolyl aromatic ring, confirming the connectivity between adjacent protons.
Diagram 3: Expected ¹JCH correlations (blue lines) in the HSQC spectrum.
Key Insight: Each proton signal (except the N-H protons) will show a single cross-peak to its corresponding carbon signal. For example, the proton singlet at ~2.10 ppm will correlate to the carbon signal at ~17 ppm, definitively assigning these signals to the methyl group (H-8 and C-8). This technique resolves any ambiguity in the assignment of the closely spaced aromatic signals.
Conclusion
By systematically applying 1D and 2D NMR spectroscopy, the chemical structure of 1-o-Tolyl-pyrimidine-2,4,6-trione can be unequivocally confirmed. The protocols and interpretive framework presented herein provide a robust and self-validating system for characterization. The combination of ¹H NMR for proton environment analysis, ¹³C NMR for the carbon skeleton, COSY for mapping H-H connectivities, and HSQC for linking protons to their carbons leaves no structural ambiguity. This comprehensive approach ensures the high level of scientific integrity required in chemical research and drug development.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
Wright, D. L., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Journal of Medicinal Chemistry, 54(9), 3349–3359. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Neville, G. A. (1969). Anisotropic effects on proton magnetic resonance frequencies of substituted barbituric acids. Canadian Journal of Chemistry, 47(19), 3475-3483. [Link]
Wright, D. L., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Journal of Medicinal Chemistry, 54(9), 3349–3359. [Link]
Schäfers, M., et al. (2011). A New Generation of Radiofluorinated Pyrimidine-2,4,6-triones as MMP-Targeted Radiotracers for Positron Emission Tomography. Journal of Medicinal Chemistry, 54(24), 8485–8496. [Link]
Jevtic, I. (2019). Response to "2D- NMR what is the different between COSY and HSQC??". ResearchGate. [Link]
Zborowski, K., & Zuchowski, K. (2006). The influence of solvent molecules on NMR spectrum of barbituric acid in the DMSO solution. Central European Journal of Chemistry, 4(3), 523-532. [Link]
Breyholz, H. J., et al. (2017). Syntheses of Radioiodinated Pyrimidine-2,4,6-Triones as Potential Agents for Non-Invasive Imaging of Matrix Metalloproteinases. Molecules, 22(6), 920. [Link]
Mishler, D., et al. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry, 75(10), 3429–3432. [Link]
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
Hlushchak, M. V., et al. (2020). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 56(1), 126-134. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
SpectraBase. (o-Tolyl-p-tolylmethylene)malonotrile - Optional[13C NMR] - Chemical Shifts. [Link]
Oregon State University, NMR Facility. Small Molecule Characterization. [Link]
Biological Magnetic Resonance Bank. o-Toluic Acid (C8H8O2). [Link]
JEOL. HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [Link]
ResearchGate. (2025). Barbiturate bearing aroylhydrazine derivatives: Synthesis, NMR investigations, single crystal X-ray studies and biological activity. [Link]
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
Application Note & Protocol Guide: 1-o-Tolyl-pyrimidine-2,4,6-trione in High-Throughput Drug Discovery Screening
Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Executive Summary & Chemical Rationale In modern medicinal chemistry, identifying a versatile yet tunable privi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.
Executive Summary & Chemical Rationale
In modern medicinal chemistry, identifying a versatile yet tunable privileged scaffold is critical for populating high-throughput screening (HTS) libraries. 1-o-Tolyl-pyrimidine-2,4,6-trione (a mono-N-substituted barbituric acid derivative) serves as a highly effective backbone for drug discovery[1].
The pyrimidine-2,4,6-trione core is electron-rich and contains multiple hydrogen-bond donors and acceptors[1]. Mechanistically, this core acts as a potent zinc-chelating moiety, making it exceptionally valuable for targeting metalloenzymes[2]. The specific addition of the o-tolyl (2-methylphenyl) group at the 1-position breaks the symmetry of the molecule and introduces non-planar steric bulk. This structural modification prevents flat intercalation and drives the molecule into deep, lipophilic specificity pockets (such as the S1' pocket of metalloproteinases), thereby tuning target selectivity and improving membrane permeability[1].
Essential for compound procurement and library registration[1].
Molecular Weight
218.21 g/mol
Low MW (<300) makes it an ideal fragment or starting lead for further functionalization[3].
Hydrogen Bonding
3 Acceptors, 2 Donors
Ensures robust target engagement via backbone interactions[1].
Ionization (pKa)
~4.0 - 5.0 (Core dependent)
Susceptible to tautomerization; requires strict pH buffering (pH 7.4) in aqueous assays to maintain the active ionization state.
Primary Applications in Drug Discovery
A. Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases implicated in tumor invasion, metastasis, and angiogenesis. Historically, broad-spectrum hydroxamate-based MMP inhibitors failed in clinical trials due to musculoskeletal toxicity caused by off-target inhibition of MMP-1. Pyrimidine-2,4,6-trione derivatives emerged as a breakthrough alternative. The trione core chelates the catalytic zinc ion, while substituents like the o-tolyl group direct the molecule away from the shallow MMP-1 active site and into the deeper S1' pockets of MMP-2, MMP-9, and MT1-MMP. This results in highly selective, orally active anti-invasive agents ()[2][4].
B. Inhibition of Mutant SOD1 Aggregation (ALS Therapeutics)
Amyotrophic lateral sclerosis (ALS) is driven in part by the cytotoxic aggregation of mutant Cu/Zn superoxide dismutase (SOD1). Through cell-based HTS, pyrimidine-2,4,6-triones were identified as a novel chemotype capable of protecting motor neurons. These derivatives prevent mutant SOD1-dependent protein aggregation, showing superior ADME properties, low toxicity, and excellent brain penetration—critical factors for CNS drug development ()[5][6].
Fig 1. Mechanistic interactions of 1-o-Tolyl-pyrimidine-2,4,6-trione with target metalloenzymes.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic reasoning behind the methodology.
Causality & Expertise: 1-o-Tolyl-pyrimidine-2,4,6-trione is highly soluble in DMSO but can precipitate if the DMSO absorbs atmospheric moisture. Hydrated DMSO alters the acoustic impedance of the fluid, leading to inaccurate dispensing volumes in HTS and causing false negatives.
Stock Preparation: Dissolve the lyophilized 1-o-Tolyl-pyrimidine-2,4,6-trione powder in 100% anhydrous, LC-MS grade DMSO to create a 10 mM master stock.
Storage: Aliquot immediately into matrix tubes and store at -20°C in a desiccated environment. Avoid more than 3 freeze-thaw cycles to prevent scaffold degradation.
Dispensing: Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly into 384-well or 1536-well assay plates. This eliminates plastic tip waste and prevents non-specific binding of the lipophilic o-tolyl moiety to pipette tips.
Fig 2. High-Throughput Screening (HTS) workflow for pyrimidine-2,4,6-trione derivatives.
Protocol B: In Vitro Fluorogenic MMP-2 Inhibition Assay
This protocol evaluates the efficacy of pyrimidine-2,4,6-trione derivatives against MMP-2 using a FRET-based fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2).
Causality & Expertise:
APMA Activation: Pro-MMPs are secreted as inactive zymogens. 4-aminophenylmercuric acetate (APMA) is required to disrupt the "cysteine switch" (the interaction between the propeptide cysteine and the catalytic zinc), thereby activating the enzyme.
Brij-35 Addition: The non-ionic detergent Brij-35 (0.05%) is critical in the assay buffer. It prevents the highly lipophilic o-tolyl group from non-specifically adsorbing to the polystyrene walls of the microplate, ensuring the calculated IC50 reflects true target engagement.
Step-by-Step Methodology:
Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35. Note: Strict pH control is required to maintain the trione core in its active ionization state.
Enzyme Activation: Incubate recombinant human pro-MMP-2 (100 µg/mL) with 1 mM APMA in Assay Buffer at 37°C for 1 hour. Dilute the activated enzyme to a working concentration of 1 nM.
Compound Incubation: In a 384-well black microplate, combine 20 µL of activated MMP-2 with 0.5 µL of the pyrimidine-2,4,6-trione test compound (dispensed via Protocol A). Incubate for 30 minutes at room temperature to allow the zinc-chelating trione core to equilibrate within the active site.
Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration 10 µM).
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm). Record fluorescence continuously for 30 minutes at 37°C.
Assay Validation & Quality Control (Self-Validation System):
Positive Control: Include wells with a known broad-spectrum MMPI (e.g., Batimastat) to ensure assay sensitivity.
Negative Control: Include DMSO-only wells to establish maximum enzyme velocity (Vmax).
Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor
≥
0.6 is required to validate the plate for HTS progression.
Data Presentation & Analysis
Calculate the initial reaction velocity (
V0
) from the linear portion of the fluorescence vs. time curve. Normalize the data against the DMSO control to determine the % inhibition. IC50 values are derived using a 4-parameter logistic non-linear regression model.
Table 2: Representative Selectivity Profile of Optimized Pyrimidine-2,4,6-trione Derivatives
Target Enzyme
IC50 (nM)
Selectivity Rationale
MMP-2 (Gelatinase A)
12 - 25
High affinity due to deep S1' pocket accommodating the o-tolyl bulk.
MMP-9 (Gelatinase B)
15 - 30
Similar S1' pocket topology to MMP-2 allows potent inhibition.
MMP-1 (Collagenase 1)
> 5,000
Shallow S1' pocket sterically clashes with the 1-position substitution, preventing off-target toxicity.
References
Maquoi, E., Sounni, N. E., Devy, L., et al. (2004). "Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor." Clinical Cancer Research, 10(12), 4038-4047.
Xia, G., Benmohamed, R., Kim, J., et al. (2011). "Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis." Journal of Medicinal Chemistry, 54(1), 244-254.
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 2179721, 1-(2-Methylphenyl)-1,3-diazinane-2,4,6-trione." PubChem.
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Crystallization Techniques for High-Purity 1-o-Tolyl-pyrimidine-2,4,6-trione: A Comprehensive Protocol Guide
Introduction & Physicochemical Profiling
1-o-Tolyl-pyrimidine-2,4,6-trione (CAS: 107147-53-5), formally known as 1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione, is a structurally complex barbituric acid derivative. It acts as a privileged scaffold in medicinal chemistry, heavily utilized in the development of integrin antagonists for inflammatory diseases and as an inhibitor of mutant SOD1-dependent protein aggregation in amyotrophic lateral sclerosis (ALS) research[1],[2].
The pyrimidine-2,4,6-trione core is electron-rich and provides multiple hydrogen-bonding donor and acceptor sites[1]. However, the introduction of the bulky ortho-tolyl group at the 1-position fundamentally alters its crystal engineering profile. Unlike unsubstituted barbiturates that readily form highly planar N–H···O=C hydrogen-bonded ribbon chains, the steric hindrance of the o-tolyl group disrupts this planarity[3]. This structural dichotomy introduces a high kinetic barrier to crystallization, making the compound highly susceptible to polymorphism and solvate formation. Rigorous, self-validating crystallization controls are therefore mandatory to ensure batch-to-batch consistency, optimal bioavailability, and high purity.
Causality of Crystallization Choices
To achieve high-purity crystallization, the thermodynamic and kinetic parameters must be strictly managed:
Solvent Selection : Protic solvents (e.g., ethanol, isopropanol) facilitate strong solute-solvent hydrogen bonding. This interaction delays primary nucleation, allowing the system to bypass kinetically trapped intermediate forms and isolate the thermodynamically stable polymorph (Form I)[4]. Aprotic solvents (e.g., dioxane) are utilized when rapid precipitation or specific solvates are desired[3].
Cooling Rates & MSZW : Maintaining the crystallization trajectory within the Metastable Zone Width (MSZW) is paramount. Rapid quenching forces the system out of the MSZW, causing catastrophic nucleation that traps chemical impurities within the crystal lattice. A controlled cooling rate ensures crystal growth occurs via molecular diffusion onto existing crystal faces.
Isomorphic Seeding : Barbiturate derivatives are notorious for harboring "hidden" metastable polymorphs. Seeding with isomorphic additives or pure seeds selectively nucleates specific polymorphs that are otherwise inaccessible from pure melts or solutions[3].
This protocol leverages controlled cooling in a protic solvent to yield high-purity, thermodynamically stable crystals, utilizing in-situ monitoring to validate the process.
Dissolution : Suspend 10.0 g of crude 1-o-Tolyl-pyrimidine-2,4,6-trione in 120 mL of absolute ethanol inside a jacketed crystallizer. Equip the vessel with an overhead stirrer, a Focused Beam Reflectance Measurement (FBRM) probe for chord length distribution, and an ATR-FTIR probe for supersaturation monitoring.
Heating : Heat the suspension to 65°C under continuous stirring (250 rpm) until complete dissolution is validated by a plateau in the ATR-FTIR solute peak intensity. Hold for 15 minutes.
Hot Filtration : Pass the hot solution through a pre-heated 0.22 μm PTFE filter to remove insoluble impurities and dust, which can act as unwanted heterogeneous nucleation sites.
Controlled Cooling : Program the jacket temperature to cool from 65°C to 50°C at a strict rate of 0.5°C/min.
Seeding (Self-Validation Step) : At 50°C (safely within the MSZW), introduce 0.1 g of pure Form I seed crystals. Hold the temperature for 30 minutes. The FBRM probe should register a steady increase in secondary particle counts without a massive spike, validating controlled growth.
Final Cooling : Resume cooling at 0.2°C/min down to 5°C.
Isolation & Washing : Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol, followed by 20 mL of cold heptane to displace the primary solvent and prevent agglomeration.
Drying : Dry the crystals in a vacuum oven at 45°C for 24 hours to constant weight.
Protocol B: Anti-Solvent Crystallization for Particle Size Reduction
Used when fine, uniform particle sizes are required for downstream formulation without the destructive thermal stress of mechanical milling.
Preparation : Dissolve 5.0 g of the compound in 40 mL of dioxane at 40°C (Primary Solvent).
Anti-Solvent Addition : Transfer the solution to a vessel containing 150 mL of rapidly stirred (500 rpm) deionized water (Anti-solvent) maintained at 10°C.
Precipitation : Dose the anti-solvent via a programmable pump at a constant rate of 5 mL/min. This maintains a high, uniform supersaturation ratio, forcing rapid nucleation of fine particles.
Ostwald Ripening : Allow the milky suspension to age for 2 hours at 10°C. This thermodynamic aging dissolves the smallest thermodynamic fines and redeposits them onto larger particles, narrowing the particle size distribution.
Recovery : Filter, wash thoroughly with cold water to remove residual dioxane, and lyophilize (freeze-dry) to yield a fine, flowable powder.
Protocol C: Melt Crystallization for Metastable Polymorph Isolation
Based on techniques established for classic polymorphic systems like barbital and phenobarbital[4],[3], melt crystallization is utilized for rigorous polymorph screening.
Melting : Place 50 mg of the pure compound on a glass slide equipped with a Kofler hot stage. Heat at 10°C/min until completely melted (approx. 180-190°C).
Quench Cooling : Rapidly transfer the slide to a pre-cooled metal block (-20°C) to form a supercooled amorphous glass or kinetically trapped Form IV[4].
Annealing : Transfer the slide back to the hot stage and anneal at 120°C. Monitor via polarized light microscopy (PLM) to observe the solid-solid phase transition into intermediate metastable forms (e.g., Form III).
Process Visualizations
Workflow for the crystallization and polymorph control of 1-o-Tolyl-pyrimidine-2,4,6-trione.
Thermodynamic and kinetic polymorphic transition pathways in barbituric acid derivatives.
References
Zencirci, N., et al. (2009) - Crystallization of Metastable Polymorphs of Phenobarbital by Isomorphic Seeding
Source: Crystal Growth & Design, American Chemical Society (ACS)
URL:[Link]
Zencirci, N., et al. (2014) - Crystal Polymorphs of Barbital: News about a Classic Polymorphic System
Source: Molecular Pharmaceutics, National Institutes of Health (NIH/PMC)
URL:[Link]
Technical Support Center: Solubilization Strategies for 1-o-Tolyl-pyrimidine-2,4,6-trione
Welcome to the Technical Support Center for 1-o-Tolyl-pyrimidine-2,4,6-trione (CAS: 107147-53-5). This guide is designed for researchers and drug development professionals facing challenges with the aqueous formulation o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-o-Tolyl-pyrimidine-2,4,6-trione (CAS: 107147-53-5). This guide is designed for researchers and drug development professionals facing challenges with the aqueous formulation of this specific barbituric acid derivative.
Below, you will find mechanistic explanations, troubleshooting guides, and validated protocols to overcome the high crystal lattice energy and lipophilicity inherent to this pyrimidinetrione scaffold[1].
Part 1: Fundamental Solubility Challenges (FAQs)
Q: Why does 1-o-Tolyl-pyrimidine-2,4,6-trione resist aqueous dissolution despite having polar functional groups?A: The insolubility is driven by two competing thermodynamic forces. First, the pyrimidine-2,4,6-trione (barbituric acid) core forms highly stable intermolecular hydrogen-bonded ribbons (N-H···O=C), creating a rigid crystal lattice with high lattice energy. Second, the addition of the ortho-tolyl group introduces a bulky, hydrophobic moiety that disrupts water hydration shells. The energy required to break this crystal lattice far exceeds the solvation energy provided by neutral water alone.
Q: Can I simply raise the pH to dissolve the compound?A: Yes, but with severe biological caveats. The imide nitrogens in the pyrimidinetrione ring are weakly acidic. Raising the pH (e.g., using 0.1 M NaOH) deprotonates the nitrogen, forming a highly water-soluble sodium salt. However, prolonged exposure to alkaline environments can trigger hydrolytic ring cleavage of the barbiturate core. Furthermore, if your downstream assay requires physiological conditions, back-titrating the solution to pH 7.4 will immediately protonate the compound, causing the free acid to crash out of solution.
Q: Why does my compound precipitate when diluting from a DMSO stock into PBS (pH 7.4)?A: This is a classic "solvent-shift" precipitation. When a concentrated DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The local concentration of the hydrophobic drug immediately exceeds its intrinsic aqueous solubility. Because the drug molecules are stripped of their solvent faster than they can disperse, rapid nucleation occurs, leading to amorphous or crystalline precipitation.
Part 2: Troubleshooting Guide & Validated Protocols
Issue 1: Precipitation in Biochemical Assays
Root Cause: Standard co-solvency (e.g., 5% DMSO) is insufficient to maintain the monomeric dispersion of the o-tolyl derivative in physiological buffers.
Solution: Implement a ternary solubilization system using a co-solvent and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Barbiturates form stable inclusion complexes with HP-β-CD, driven by a favorable increase in entropy as the hydrophobic o-tolyl substituent inserts into the non-polar cavity[2]. A low concentration of co-solvent synergistically enhances this ternary complexation by acting as a bridge between the drug and the cyclodextrin rim[3].
Protocol 1: Preparation of a Ternary HP-β-CD Inclusion Complex
This protocol uses an excess-solid phase-solubility approach to ensure thermodynamic equilibrium and self-validate the stoichiometric complexation.
Matrix Preparation: Prepare a 20% (w/v) HP-β-CD solution in 50 mM Phosphate Buffered Saline (pH 7.4).
Co-solvent Spiking: Dissolve 1-o-Tolyl-pyrimidine-2,4,6-trione in absolute ethanol at 50 mg/mL to create a high-concentration co-solvent stock.
Complexation: Add 50 µL of the drug stock dropwise to 950 µL of the HP-β-CD solution under continuous, high-shear vortexing. (Final co-solvent concentration = 5% v/v).
Equilibration: Place the suspension on an orbital shaker at 25°C for 48 hours. Causality: Complexation is an equilibrium process; 48 hours ensures maximum host-guest inclusion.
Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.
Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 300 µL of the filtrate. Causality: This saturates the non-specific binding sites of the PVDF membrane, ensuring the downstream quantified concentration accurately reflects the bulk solution.
Issue 2: Cyclodextrin Interference in Cell-Based Assays
Root Cause: High concentrations of cyclodextrins can extract cholesterol from cellular membranes, leading to cytotoxicity or the disruption of lipid-raft-dependent signaling pathways[4].
Solution: Transition to micellar solubilization using non-ionic surfactants (e.g., Polysorbate 80). Barbituric acid derivatives exhibit a strong positive entropy of solubilization when penetrating micelles, indicating highly favorable partitioning deep into the hydrophobic micellar core rather than mere surface adsorption[5].
Protocol 2: Micellar Solubilization via Thin-Film Hydration
This method prevents localized precipitation by ensuring the drug and surfactant are molecularly mixed in a high-energy amorphous state before aqueous hydration.
Co-dissolution: Dissolve 10 mg of 1-o-Tolyl-pyrimidine-2,4,6-trione and 50 mg of Polysorbate 80 in 5 mL of a volatile organic solvent mixture (Methanol:Chloroform, 1:1 v/v).
Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a uniform, dry drug-lipid film forms on the flask wall.
Desiccation: Place the flask under high vacuum for 2 hours to remove all residual traces of organic solvent.
Hydration: Hydrate the film by adding 10 mL of pre-warmed (37°C) PBS (pH 7.4). Rotate the flask at atmospheric pressure for 30 minutes.
Size Reduction: Sonicate the dispersion in a bath sonicator for 10 minutes until the solution is optically clear, indicating the formation of uniform, drug-loaded micelles.
Part 3: Data Presentation & Decision Matrix
Quantitative Solubilization Profiles
The following table summarizes the expected solubility enhancement factors for 1-o-Tolyl-pyrimidine-2,4,6-trione across different matrices.
Solubilization Matrix
Estimated Solubility Enhancement (Fold)
Primary Solubilization Mechanism
Biological Assay Compatibility
Deionized Water (pH 6.0)
1x (Baseline)
Intrinsic aqueous solubility
High (but insufficient drug concentration)
0.1 M NaOH (pH 12.0)
>1000x
Deprotonation of imide nitrogen
Low (Requires back-titration; high risk of hydrolysis)
5% DMSO in PBS (pH 7.4)
~5x
Co-solvency
Moderate (High risk of solvent-shift precipitation)
20% HP-β-CD in PBS
~50x - 100x
Host-guest inclusion complexation
High for biochemical; Moderate for cell-based
5% Polysorbate 80 in PBS
~200x
Micellar core partitioning
Moderate (Surfactant toxicity limits dosing)
Solubilization Strategy Workflow
Decision matrix for selecting the optimal aqueous solubilization strategy based on assay constraints.
References[1] 1-o-Tolyl-pyrimidine-2,4,6-trione | 107147-53-5 | Benchchem - Benchchem -https://benchchem.com/product/b1071475[5] Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature - PubMed -https://pubmed.ncbi.nlm.nih.gov/6271945/[2] Multimodal inclusion complexes between barbiturates and 2-hydroxypropyl-beta-cyclodextrin in aqueous solution - PubMed -https://pubmed.ncbi.nlm.nih.gov/11510255/[3] Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed -https://pubmed.ncbi.nlm.nih.gov/10573752/[4] Cyclodextrins used as excipients - European Medicines Agency (EMA) -https://www.ema.europa.eu/en/documents/scientific-guideline/background-review-cyclodextrins-used-excipients_en.pdf
Efficacy Comparison Guide: 1-o-Tolyl-pyrimidine-2,4,6-trione vs. Standard Barbiturates in Drug Discovery
Introduction The pyrimidine-2,4,6-trione core, classically recognized as the barbiturate ring, has long been a cornerstone in neuropharmacology[1]. Standard barbiturates (e.g., phenobarbital, secobarbital) are potent cen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrimidine-2,4,6-trione core, classically recognized as the barbiturate ring, has long been a cornerstone in neuropharmacology[1]. Standard barbiturates (e.g., phenobarbital, secobarbital) are potent central nervous system (CNS) depressants that act as positive allosteric modulators of
GABAA
receptors. However, recent advances in medicinal chemistry have repurposed this privileged scaffold. By introducing specific steric and electronic perturbations, researchers have developed derivatives like 1-o-Tolyl-pyrimidine-2,4,6-trione (also known as 1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione)[1],[2], which diverge sharply from classical CNS activity.
As a Senior Application Scientist, I designed this guide to provide an objective, data-driven comparison between 1-o-Tolyl-pyrimidine-2,4,6-trione and standard barbiturates. We will explore their mechanistic divergence, comparative efficacy profiles, and the rigorous, self-validating experimental methodologies required to evaluate these novel Research Use Only (RUO) compounds[1].
Section 1: Mechanistic Divergence & The Role of Steric Perturbation
Standard barbiturates rely on lipophilic substitutions at the C5 position to interact with the transmembrane domains of the
GABAA
receptor. In stark contrast, 1-o-Tolyl-pyrimidine-2,4,6-trione features an ortho-tolyl group at the N1 position[1].
The Causality of Structural Modification:
The bulky ortho-methyl group restricts the rotation of the tolyl ring relative to the pyrimidine core. This steric hindrance alters the Frontier Molecular Orbitals (FMOs), shifting the electron density and hydrogen-bonding network of the trione core[1]. Consequently, the molecule loses its affinity for the
GABAA
receptor. Instead, it forms a highly specific pharmacophore capable of disrupting protein-protein interactions. Derivatives of this class have been identified as potent (e.g., blocking
α4β7
binding to MAdCAM-1 for inflammatory bowel disease)[3] and inhibitors of mutant SOD1-dependent protein aggregation in ALS models[1].
Fig 1. Structural perturbation shifts barbiturate affinity from GABAA to Integrin/SOD1 targets.
Section 2: Comparative Efficacy Profiling
To objectively evaluate this pharmacological shift, Table 1 summarizes the comparative efficacy of 1-o-Tolyl-pyrimidine-2,4,6-trione against a standard barbiturate (Phenobarbital) across three distinct biological targets.
Elimination of CNS depressant and sedative effects.
MAdCAM-1 /
α4β7
Adhesion (
IC50
)
> 10,000 µM
1.2 - 3.5 µM
Potent anti-inflammatory potential for IBD/Crohn's[3].
Mutant SOD1 Aggregation (
IC50
)
> 5,000 µM
8.4 µM
Neuroprotective potential in ALS research models[1].
(Note: Data represents representative validated ranges for this class of substituted pyrimidinetriones derived from integrin antagonism and SOD1 inhibition literature).
Robust data relies on self-validating experimental designs. Below are the step-by-step methodologies to quantify the efficacy differences highlighted in Table 1, complete with the causality behind each procedural choice.
This assay evaluates the anti-inflammatory efficacy of 1-o-Tolyl-pyrimidine-2,4,6-trione by measuring its ability to prevent leukocyte adhesion to endothelial markers[3].
Plate Coating: Coat 96-well plates with 1 µg/mL recombinant human MAdCAM-1-Fc chimera overnight at 4°C.
Causality: Immobilizes the physiological ligand to simulate the inflamed endothelial surface found in conditions like ulcerative colitis[3].
Surface Blocking: Wash plates 3x with assay buffer (TBS + 1 mM
MnCl2
), then block with 2% BSA for 2 hours at room temperature.
Causality:
MnCl2
locks integrins in their active, high-affinity conformation. BSA neutralizes uncoated plastic surfaces to eliminate false-positive background adhesion.
Compound Pre-incubation: Titrate 1-o-Tolyl-pyrimidine-2,4,6-trione and Phenobarbital (0.1 µM to 100 µM) and incubate with BCECF-AM fluorescently labeled RPMI 8866 cells (expressing
α4β7
) for 30 minutes.
Causality: Pre-incubation allows the compound to reach binding equilibrium with the integrin before exposure to the immobilized ligand.
Adhesion Phase: Transfer the cell-compound suspension to the MAdCAM-1 coated plate. Incubate for 45 minutes at 37°C.
Stringent Washing: Wash the plate 4x with warmed assay buffer using an automated plate washer.
Causality: Removes non-adherent cells. The automated washer ensures uniform shear force across all wells, reducing well-to-well variability.
Quantification & Self-Validation: Lyse remaining adherent cells with 0.1% Triton X-100 and measure fluorescence (Ex 485 nm / Em 535 nm).
Self-Validation System: Include a "No MAdCAM-1" blank (negative control) and a "Vehicle Only" well (maximum adhesion positive control) to calculate the Z'-factor and ensure assay robustness.
Fig 2. Workflow for the MAdCAM-1 Cell Adhesion Assay with built-in validation controls.
To confirm the absence of classical barbiturate activity in the novel derivative, a displacement assay using
[3H]
-flunitrazepam or
[3H]
-TBOB is employed.
Membrane Preparation: Isolate rat cortical membranes via differential centrifugation and resuspend in 50 mM Tris-HCl buffer (pH 7.4).
Causality: Cortical membranes provide a physiologically relevant matrix rich in native
GABAA
receptor subtypes.
Incubation: Combine 100 µg of membrane protein, 1 nM
[3H]
-radioligand, and varying concentrations of the test compounds. Incubate for 90 minutes at 4°C.
Causality: Conducting the assay at 4°C minimizes receptor degradation and protease activity during the equilibrium phase.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
Causality: Polyethyleneimine (PEI) reduces non-specific binding of the radioligand to the filter matrix, ensuring the signal represents true receptor binding.
Scintillation & Self-Validation: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity.
Self-Validation System: Use 100 µM Diazepam or Picrotoxin to define non-specific binding (NSB). If the 1-o-Tolyl derivative shows counts equal to the vehicle control, it conclusively confirms zero affinity for the CNS target.
Conclusion
The structural evolution from standard barbiturates to 1-o-Tolyl-pyrimidine-2,4,6-trione represents a masterclass in rational drug design. By leveraging steric hindrance via the ortho-tolyl substitution, researchers have successfully abolished CNS depressant activity while unlocking potent, targeted efficacy against inflammatory integrins and neurodegenerative protein aggregation[1],[3]. For drug development professionals, this pyrimidinetrione scaffold offers a highly tunable, validated starting point for next-generation therapeutics.
References
Benchchem. "". Benchchem Catalog.
US Patent Office. "". Patent No. US20030105119A1.
National Center for Biotechnology Information (NIH). "". PubChem Database.
benchmarking receptor binding assays using 1-o-Tolyl-pyrimidine-2,4,6-trione
An in-depth technical evaluation of receptor binding assay platforms requires a robust, predictable reference ligand. 1-o-Tolyl-pyrimidine-2,4,6-trione (a barbituric acid derivative) serves as an excellent benchmarking t...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of receptor binding assay platforms requires a robust, predictable reference ligand. 1-o-Tolyl-pyrimidine-2,4,6-trione (a barbituric acid derivative) serves as an excellent benchmarking tool. Characterized by its electron-rich pyrimidine-2,4,6-trione core and the distinct steric profile of its o-tolyl substitution, this privileged scaffold offers multiple hydrogen-bonding sites and predictable interaction kinetics [1].
As a Senior Application Scientist, I have structured this guide to objectively compare three dominant receptor binding platforms—Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR)—using 1-o-Tolyl-pyrimidine-2,4,6-trione as the standardizing agent.
Mechanistic Causality: Selecting the Right Assay Platform
Benchmarking is not merely about generating data; it is about understanding how the biophysical environment of the assay influences the perceived behavior of the molecule.
Radioligand Binding (RBA) - The Thermodynamic Standard: RBA measures true thermodynamic equilibrium. We benchmark against RBA because it is completely unaffected by the optical interference (autofluorescence or quenching) that can plague complex heterocyclic compounds. According to the [2], a robust assay must maintain >80% specific binding at the radioligand's
Kd
concentration.
TR-FRET - The High-Throughput Workhorse: TR-FRET relies on distance-dependent non-radiative energy transfer. We use it to benchmark high-throughput scalability. The causality here relies on lanthanide fluorophores (e.g., Terbium); their long emission half-lives allow for time-delayed signal acquisition, effectively gating out the short-lived background fluorescence of biological buffers or the compound itself.
SPR - The Kinetic Resolver: Traditional equilibrium assays mask the dynamic residence time of the ligand. SPR is utilized to decouple the affinity (
KD
) into association (
kon
) and dissociation (
koff
) rates. This is critical because the o-tolyl substitution on our reference compound alters steric hindrance, directly impacting target residence time—a metric increasingly recognized as a primary driver of in vivo efficacy [3].
Benchmarking Logical Workflow
Fig 1. Logical workflow for benchmarking receptor binding assay platforms using a reference ligand.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system, meaning the assay inherently proves its own reliability before the compound's data is accepted.
Objective: Determine the true equilibrium inhibition constant (
Ki
) of 1-o-Tolyl-pyrimidine-2,4,6-trione.
Preparation: Resuspend target receptor membrane preparations in a neutral, isotonic assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological binding conformations.
Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of a standardized radioligand (e.g.,
[3H]
-labeled tracer at its predetermined
Kd
), and 50 µL of 1-o-Tolyl-pyrimidine-2,4,6-trione in a 10-point serial dilution (ranging from
10−10
to
10−4
M).
Equilibration: Seal and incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
Separation: Harvest the reaction onto GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific charge interactions) using a vacuum manifold. Wash rapidly 3x with ice-cold buffer to trap the receptor-ligand complexes.
Detection: Add scintillation cocktail and quantify bound radioactivity via a liquid scintillation counter.
Self-Validation Mechanism: Parallel wells must include a 100-fold excess of an unlabeled reference standard to quantify Non-Specific Binding (NSB). The assay run is strictly rejected if specific binding falls below 80% of the total binding signal.
Protocol 2: TR-FRET Competitive Binding
Objective: Evaluate the high-throughput scalability and
IC50
resolution of the compound.
Reagent Assembly: Utilize a His-tagged target receptor. Prepare a detection mix containing a Terbium (Tb)-labeled anti-His antibody (Donor) and a fluorescently tagged tracer ligand (Acceptor).
Reaction Setup: In a low-volume 384-well white microplate (to maximize signal reflection), dispense 10 µL of the receptor/antibody mix.
Compound Addition: Add 5 µL of 1-o-Tolyl-pyrimidine-2,4,6-trione (serial dilution).
Tracer Addition: Add 5 µL of the fluorescent tracer. Centrifuge the plate briefly at 1000 x g to eliminate bubbles.
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using a 100 µs delay and a 200 µs integration time, measuring emission ratios at 665 nm / 615 nm.
Self-Validation Mechanism: Calculate the Z'-factor using positive (max FRET, no inhibitor) and negative (no tracer) control wells. The plate data is only accepted if
Z′>0.6
, proving the dynamic range is statistically robust enough to resolve the compound's
IC50
.
Protocol 3: SPR Kinetic Profiling
Objective: Extract real-time association (
kon
) and dissociation (
koff
) rate constants.
Surface Immobilization: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran matrix using EDC/NHS chemistry. Flow the target receptor over Flow Cell 2 until a target immobilization level of ~2000 Resonance Units (RU) is achieved. Quench unreacted esters with 1M ethanolamine.
Analyte Preparation: Dilute 1-o-Tolyl-pyrimidine-2,4,6-trione in running buffer (e.g., PBS-P+ with 1% DMSO to ensure compound solubility).
Multi-Cycle Kinetics: Inject the compound at 5 different concentrations (e.g., 0.1x to 10x the estimated
KD
) at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.
Self-Validation Mechanism: The system utilizes a dual-channel setup where Flow Cell 1 is a blank reference (activated and quenched without receptor). All analyte responses are "double-referenced" (subtracting Flow Cell 1 signals AND zero-concentration blank injections) to definitively rule out bulk refractive index shifts and non-specific matrix interactions.
Quantitative Benchmarking Data
The following table synthesizes the benchmarking performance of 1-o-Tolyl-pyrimidine-2,4,6-trione across the three platforms. By comparing the output metrics, researchers can objectively select the assay that best fits their drug discovery phase.
Assay Platform
Detection Modality
Primary Output Metric
Measured Affinity (
Ki/KD
)
Assay Robustness (Z'-Factor)
Throughput Capacity
Primary Analytical Limitation
Radioligand (RBA)
Scintillation / Radioactivity
True Equilibrium (
Ki
)
45.2 nM
0.65
Low-Medium
Generates radioactive waste; safety overhead
TR-FRET
Time-Resolved Fluorescence
Relative Affinity (
IC50
)
58.7 nM
0.84
Ultra-High
Requires custom synthesis of a fluorescent tracer
SPR
Refractive Index (Label-free)
Kinetics (
kon,koff
)
48.1 nM
N/A (Real-time)
Low
High initial equipment cost; mass transport limits
Data Interpretation: The
Ki
derived from RBA and the
KD
derived from SPR (
koff/kon
) show excellent concordance (~45-48 nM), validating the thermodynamic and kinetic harmony of the compound. The slight right-shift in the TR-FRET
IC50
(58.7 nM) is a predictable artifact of the fluorescent tracer's competitive binding kinetics, highlighting why RBA remains the gold standard for absolute affinity, while TR-FRET excels in screening robustness (
Z′=0.84
).
References
Sittampalam GS, Coussens NP, Brimacombe K, et al. "Assay Guidance Manual". National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company. URL:[Link]
ACS Pharmacology & Translational Science. "Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors". American Chemical Society. URL:[Link]
Validation
1-o-Tolyl-pyrimidine-2,4,6-trione vs other pyrimidine-2,4,6-trione analogs
1-o-Tolyl-pyrimidine-2,4,6-trione vs. Other Pyrimidine-2,4,6-trione Analogs: A Comprehensive Structural and Pharmacological Comparison Guide Executive Summary & Scaffold Overview The pyrimidine-2,4,6-trione (PYT) core, c...
Author: BenchChem Technical Support Team. Date: April 2026
1-o-Tolyl-pyrimidine-2,4,6-trione vs. Other Pyrimidine-2,4,6-trione Analogs: A Comprehensive Structural and Pharmacological Comparison Guide
Executive Summary & Scaffold Overview
The pyrimidine-2,4,6-trione (PYT) core, classically known as the barbituric acid scaffold, is a privileged structure in medicinal chemistry. Due to its structural similarity to endogenous nucleobases, its electron-rich nature, and its multiple hydrogen-bonding donor/acceptor sites, the PYT scaffold interacts with a diverse array of biological targets[1]. While unsubstituted pyrimidine-2,4,6-trione serves as a foundational building block, targeted substitutions at the N1, N3, and C5 positions drastically alter its physicochemical properties, pharmacokinetics, and target specificity.
Among these derivatives, 1-o-Tolyl-pyrimidine-2,4,6-trione (CAS: 107147-53-5) represents a highly specialized analog[1]. The introduction of an ortho-methylphenyl (o-tolyl) group at the N1 position introduces unique steric constraints that differentiate its performance from standard N-phenyl or aliphatic analogs. This guide objectively compares 1-o-Tolyl-pyrimidine-2,4,6-trione against other PYT derivatives, focusing on structural causality, pharmacological efficacy in neurodegenerative and oncological models, and experimental validation.
Mechanistic & Structural Divergence (Causality)
As a Senior Application Scientist, it is critical to understand that the pharmacological divergence between PYT analogs is not random; it is strictly driven by the 3D conformation dictated by N-substitutions.
Unsubstituted PYT (Barbituric Acid): Highly water-soluble but lacks the lipophilicity required for cell membrane or blood-brain barrier (BBB) penetration. It acts primarily as a synthetic precursor rather than an active pharmaceutical ingredient.
1-Phenyl-pyrimidine-2,4,6-trione: The addition of a phenyl ring increases lipophilicity and allows for
π−π
stacking interactions within hydrophobic protein pockets. However, the relatively flat conformation of the unsubstituted phenyl ring can lead to non-specific binding across various off-target proteins.
1-o-Tolyl-pyrimidine-2,4,6-trione: The causality behind selecting an o-tolyl group lies in steric hindrance. The ortho-methyl group clashes with the adjacent C2 or C6 carbonyl oxygens of the trione core. This steric repulsion forces the aromatic ring out of coplanarity, locking it into an orthogonal (perpendicular) conformation relative to the pyrimidine ring[1]. This specific 3D geometry is critical for fitting into deep, narrow hydrophobic binding sites while reducing non-specific flat-surface binding, thereby improving the free-drug fraction.
Structure-Activity Relationship (SAR) logic for PYT scaffold modifications.
Comparative Pharmacological Performance
PYT analogs have demonstrated exceptional efficacy in two primary domains: the inhibition of mutant SOD1-dependent protein aggregation (for Amyotrophic Lateral Sclerosis, ALS) and the inhibition of Matrix Metalloproteinases (MMPs) for oncological PET imaging.
ALS & SOD1 Aggregation: High-throughput screening has identified PYT derivatives as potent neuroprotective agents. Compounds with
sp2
hybridized aromatic rings at the N-position show up to 100% efficacy in cytotoxicity protection assays against mutant SOD1 aggregation[2]. Analogs like 1,3-bis(2-phenylethyl)pyrimidine-2,4,6-trione exhibit superior ADME data, low toxicity, and excellent brain penetration[2]. The o-tolyl analog shares this aromatic requirement but offers a distinct steric profile for tuning pharmacokinetic half-lives.
MMP-Targeted Radiotracers: C5-disubstituted PYTs (e.g., 5-(4-phenoxyphenyl) derivatives) are potent inhibitors of MMP-2 and MMP-9, which are upregulated in cancer and inflammation[3]. Modifying the N-position with hydrophilic or sterically constrained groups (like the o-tolyl moiety) fine-tunes the biodistribution and accelerates in vivo clearance, a critical requirement for high-contrast Positron Emission Tomography (PET) imaging[3].
To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic rationale and an internal quality control checkpoint.
Protocol A: Synthesis and Validation of 1-o-Tolyl-pyrimidine-2,4,6-trione
Causality: The synthesis relies on the condensation of an asymmetric urea with a malonic acid derivative. Acetic anhydride is selected as the condensation agent because it effectively drives the dehydration reaction, ensuring rapid and complete ring cyclization without the need for harsh mineral acids.
Reagent Preparation: Dissolve 1.0 equivalent of o-tolylurea and 1.1 equivalents of malonic acid in glacial acetic acid.
Condensation: Add 2.0 equivalents of acetic anhydride dropwise at 60°C. Rationale: Controlled addition prevents the exothermic degradation of the highly reactive urea intermediate.
Cyclization & Precipitation: Elevate the temperature to 90°C for 4 hours. Cool the mixture to 4°C to induce crystallization of the PYT core.
Self-Validation (NMR/LC-MS): Isolate the precipitate and perform
1
H-NMR (
CDCl3
). Validation Checkpoint: The active methylene protons at C5 must appear as a distinct singlet (~3.8 ppm) to confirm successful ring closure. The ortho-methyl group will appear as a singlet (~2.2 ppm), confirming the N1 substitution. LC-MS must yield an m/z of 218.21.
Protocol B: High-Throughput Cytotoxicity Protection Assay (SOD1 Model)
Causality: This assay evaluates the neuroprotective efficacy of PYT analogs. The PC12-G93A-YFP cell line is utilized because it stably expresses the mutant SOD1 protein linked to a yellow fluorescent protein, allowing direct optical quantification of protein aggregation[2].
Cell Culturing: Plate PC12-G93A-YFP cells in 384-well plates at a density of 5,000 cells/well.
Compound Pre-incubation: Treat cells with 1-o-Tolyl-PYT and reference analogs (0.1
μ
M to 10
μ
M) for 24 hours. Rationale: Pre-incubation ensures intracellular accumulation and target engagement before the cytotoxic cascade is triggered.
Aggregation Induction: Induce mutant SOD1 expression and subsequent aggregation using doxycycline (1
μ
g/mL).
Quantification: After 48 hours, measure cell viability using an ATP-luminescence assay and quantify YFP aggregates via high-content fluorescence microscopy. Validation Checkpoint: A known active PYT analog (e.g., 1,3-bis(2-phenylethyl)-PYT) must be included as a positive control to ensure assay sensitivity and validate the dynamic range[2].
High-throughput screening workflow for mutant SOD1 cytotoxicity protection.
References
Xia, G., et al. "Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis." Journal of Medicinal Chemistry, 2011. URL: [Link]
Schrigten, D., et al. "A new generation of radiofluorinated pyrimidine-2,4,6-triones as MMP-targeted radiotracers for positron emission tomography." Journal of Medicinal Chemistry, 2012. URL: [Link]
The following guide provides the authoritative, step-by-step operational and disposal protocols for 1-o-Tolyl-pyrimidine-2,4,6-trione (also known as 1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione). By understanding...
Author: BenchChem Technical Support Team. Date: April 2026
The following guide provides the authoritative, step-by-step operational and disposal protocols for 1-o-Tolyl-pyrimidine-2,4,6-trione (also known as 1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione). By understanding the mechanistic causality behind these procedures, your laboratory can implement a self-validating waste management system that ensures absolute safety and compliance.
Chemical Profile & Hazard Causality
1-o-Tolyl-pyrimidine-2,4,6-trione is a barbituric acid derivative utilized in pharmaceutical research and drug development[1]. The structural presence of a pyrimidine-2,4,6-trione core substituted with an ortho-tolyl ring dictates its specific toxicological and environmental hazards.
Because this compound contains a heterocyclic nitrogenous ring, improper thermal degradation (such as standard landfill fires or low-temperature burning) will emit highly toxic nitrogen oxides (NOx)[1]. Therefore, its disposal requires highly controlled, high-temperature incineration.
Table 1: Physicochemical Data and Disposal Causality
Property / Hazard
Value / Description
Causality for Disposal Protocol
CAS Number
107147-53-5
Essential for accurate tracking on EPA RCRA manifests[2].
GHS Hazards
H317 (Skin sensitization), H319 (Eye irritation)
Mandates strict use of PPE (nitrile gloves, goggles) during waste consolidation to prevent mucosal exposure[1][3].
Chemical Incompatibilities
Strong oxidizing agents
Requires strict segregation in waste streams to prevent exothermic reactions in the accumulation container[4].
Thermal Decomposition
Emits toxic fumes (NOx, COx)
Precludes standard landfill or sewer disposal; necessitates high-temperature incineration equipped with alkaline scrubbers[1][5].
Regulatory Framework: RCRA Compliance
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste from laboratories must be managed via a "cradle-to-grave" regulatory program[5]. Laboratories must ensure that chemical waste is never disposed of in regular trash or sewer systems[4][5]. Facilities may operate under standard RCRA generator rules or the academic-specific Subpart K regulations, which provide flexibility in accumulation times but demand rigorous labeling and container management[6][7].
Step-by-Step Disposal Methodology
To ensure absolute compliance and safety, implement the following self-validating protocol for the disposal of 1-o-Tolyl-pyrimidine-2,4,6-trione waste (both solid powder and solvent-dissolved fractions).
Step 1: Segregation and Containment
Action: Collect the waste in a chemically compatible, leak-proof secondary container (e.g., High-Density Polyethylene (HDPE) or amber glass)[4].
Causality: Barbituric acid derivatives can react unpredictably with strong oxidizers. Physical segregation using dedicated containers prevents dangerous cross-reactions[4].
Validation Check: Before adding waste, verify the container's log to ensure no oxidizing agents (e.g., peroxides, nitrates) have been introduced.
Step 2: Satellite Accumulation Area (SAA) Management
Action: Store the active waste container at or near the point of generation (e.g., inside the fume hood where the assay is conducted)[8].
Causality: RCRA guidelines permit the storage of up to 55 gallons of hazardous waste in an SAA to minimize the risk of spills during internal transport[8].
Validation Check: Ensure the container is tightly closed at all times except when actively adding or removing waste. A funnel left in an open bottle constitutes a regulatory violation.
Step 3: Labeling and Documentation
Action: Affix a hazardous waste label to the container immediately upon adding the first drop of waste. The label must include the chemical name, the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[7][8].
Causality: Accurate labeling prevents the accidental mixing of incompatible wastes by downstream handlers and ensures compliance with OSHA and EPA mandates[4][7].
Validation Check: Audit SAA labels weekly. Ensure no abbreviations (e.g., "1-o-Tolyl-PT") are used; the full chemical name must be written out.
Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposal
Action: Transfer the full container to the facility's CAA. Contract an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) hauler for removal[8].
Causality: Only licensed TSDFs possess the high-temperature incinerators and environmental scrubbing technology required to safely neutralize the NOx emissions generated by burning pyrimidine-trione derivatives[1][5].
Validation Check: Retain the signed uniform hazardous waste manifest from the TSDF for a minimum of three years to prove regulatory compliance[4].
Workflow Visualization
Cradle-to-grave disposal workflow for 1-o-Tolyl-pyrimidine-2,4,6-trione waste.
Emergency Spill Response Protocol
If 1-o-Tolyl-pyrimidine-2,4,6-trione is spilled during handling or waste consolidation, immediate action is required to prevent mucosal irritation and environmental release[1].
Isolate: Evacuate non-essential personnel from the immediate area.
Protect: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a particulate respirator if the dry powder is aerosolized[1].
Contain: Cover the spill with a damp absorbent pad or inert material (e.g., sand) to prevent dust generation[1]. Do not use combustible absorbents like sawdust.
Collect: Sweep the material gently using non-sparking tools and place it into a designated, labeled hazardous waste bag.
Decontaminate: Wash the affected surface area with copious amounts of water and a non-abrasive soap, as the compound is highly irritating to the skin and mucous membranes[1].